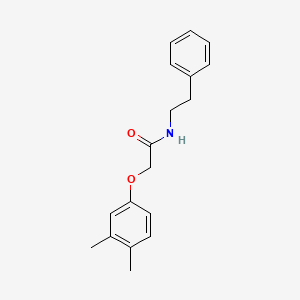

2-(3,4-dimethylphenoxy)-N-(2-phenylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic chemicals known as acetamides, which are characterized by a specific functional group (acetamide group) attached to an aromatic or aliphatic chain. This particular compound is not directly documented in the research but similar compounds have been studied for their structural and biological properties.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, starting from corresponding phenolic and amine precursors. For example, similar compounds are synthesized through reactions involving acetic acids and amines in the presence of condensing agents, under controlled conditions to achieve high yields and purity (G. Sharma et al., 2018; Gong Fenga, 2007).

Molecular Structure Analysis

The molecular structure is often elucidated using techniques such as NMR, LC-MS, and crystallography. For example, compounds with similar structures have been shown to crystallize in the orthorhombic crystal system, with detailed unit cell parameters provided, and exhibit specific intermolecular and intramolecular hydrogen bonding patterns (G. Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving acetamides like this one typically include acylation, amidation, and various substitution reactions. These reactions are fundamental for modifying the chemical structure and, consequently, the biological activity and solubility of the compounds.

Physical Properties Analysis

The physical properties such as solubility, melting point, and boiling point of acetamide derivatives depend significantly on their molecular structure. However, specific physical properties of "2-(3,4-dimethylphenoxy)-N-(2-phenylethyl)acetamide" are not detailed in the available literature but can be inferred based on similar compounds' characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa, are influenced by the functional groups present in the compound. For instance, the presence of the acetamide group impacts the compound's hydrogen bonding capacity and acidity/basicity. While specific data for "2-(3,4-dimethylphenoxy)-N-(2-phenylethyl)acetamide" is lacking, related compounds exhibit varied chemical behaviors based on their structural configurations and substitutions (M. Duran & M. Canbaz, 2013).

Scientific Research Applications

Fluorescent Probing for Carbonyl Compounds

The derivative 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA, 2) has been utilized as a fluorescent probe for the trace measurement of carbonyl compounds, such as aldehydes and ketones, in environmental water samples. This molecule, an evolution of the parent N-(5-dimethylamino-1-naphtalenesulphonamido)-3-oxopentane-1,5-dioxyamine (DNSOA, 1), offers enhanced sensitivity and purity, allowing for the detection of very low concentrations of formaldehyde and other carbonyls in snow, ice, and cloud water samples (Houdier, Perrier, Defrancq, & Legrand, 2000).

Potential Pesticide Applications

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, sharing structural similarities with 2-(3,4-dimethylphenoxy)-N-(2-phenylethyl)acetamide, have been characterized via X-ray powder diffraction, highlighting their potential as pesticides. These compounds include various derivatives with different substituents, indicating a broad spectrum of potential applications in pest control (Olszewska, Tarasiuk, & Pikus, 2011).

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study on synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed their promising anticancer, anti-inflammatory, and analgesic properties. Specifically, the compound with 4-chlorophenyl and 4-nitrophenoxy groups showed significant activities, suggesting its potential development into a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).

Copper(I) Complexes Synthesis

The synthesis of Copper(I) complexes using pyridylmethylamide ligands, which could include derivatives of 2-(3,4-dimethylphenoxy)-N-(2-phenylethyl)acetamide, provides insights into their structural variation and potential applications in materials science and catalysis. The study introduces a new geometry index for evaluating the structures of four-coordinate complexes (Yang, Powell, & Houser, 2007).

Anticancer Drug Development

N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound related to 2-(3,4-dimethylphenoxy)-N-(2-phenylethyl)acetamide, has been synthesized and studied for its anticancer activity through molecular docking analysis targeting the VEGFr receptor. This research contributes to the ongoing efforts in developing new anticancer drugs (Sharma et al., 2018).

properties

IUPAC Name |

2-(3,4-dimethylphenoxy)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-14-8-9-17(12-15(14)2)21-13-18(20)19-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDSCRMUSADSHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NCCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethylphenoxy)-N-(2-phenylethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5515623.png)

![2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-4-pyrimidinamine](/img/structure/B5515637.png)

![2,4-dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B5515643.png)

![3-ethyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5515653.png)

![methyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5515665.png)

![4-{[(3-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5515676.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine](/img/structure/B5515683.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)

![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)

![2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5515732.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5515733.png)

![3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)

![3-isobutyl-5-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5515741.png)